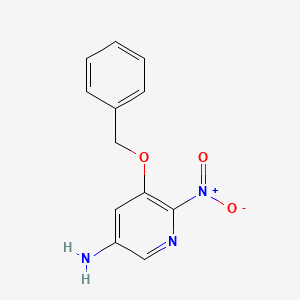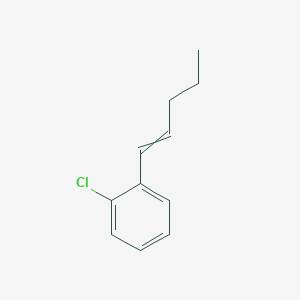![molecular formula C16H14N2O2 B12563058 Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- CAS No. 193070-62-1](/img/structure/B12563058.png)
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,5-diaminoterephthalate with β-propiolactone followed by hydrolysis and cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts to enhance yield and selectivity. For example, the use of propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported to be effective in the synthesis of similar quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to estrogen receptor alpha, epidermal growth factor receptor (EGFR), and NADPH oxidase protein . These interactions can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidinones
- 1,2,4-Triazolopyrimidines
- Pyrimidoquinazolines
- Quinoline derivatives
Comparison: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .
Properties
CAS No. |
193070-62-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-3-9-5-11-13(17-7-9)16(20)14-12(15(11)19)6-10(4-2)8-18-14/h5-8H,3-4H2,1-2H3 |
InChI Key |
UHANIIFWUVXSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=O)C3=C(C2=O)C=C(C=N3)CC)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



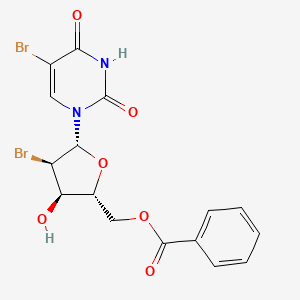
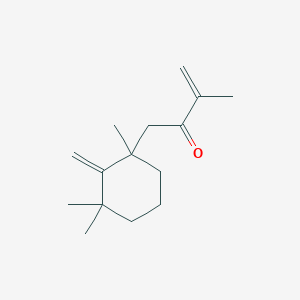
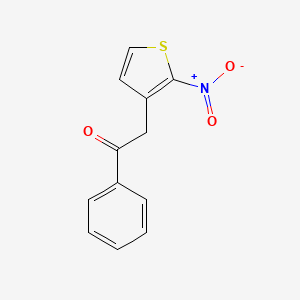
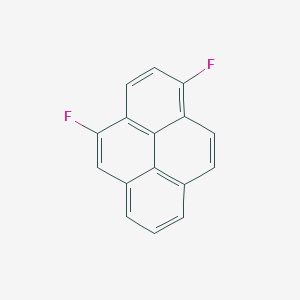
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)

